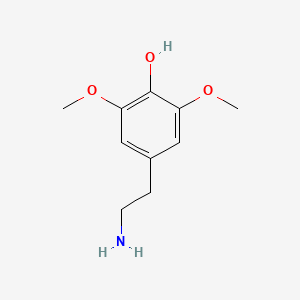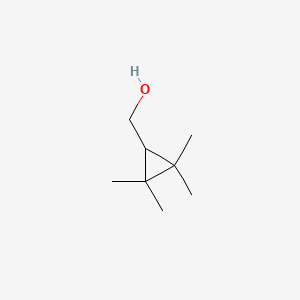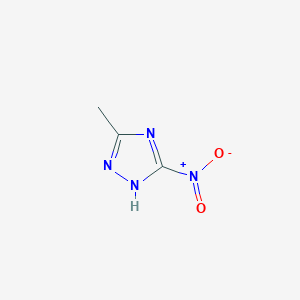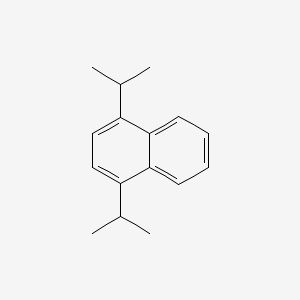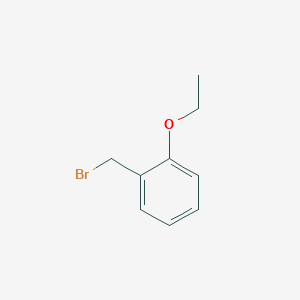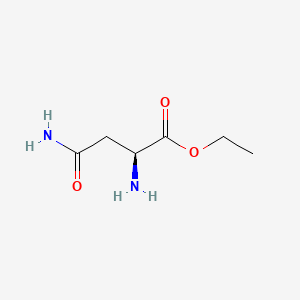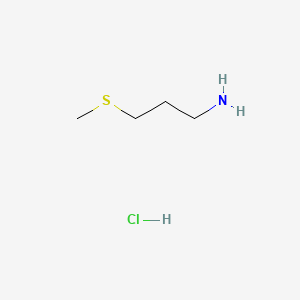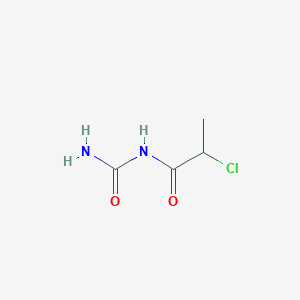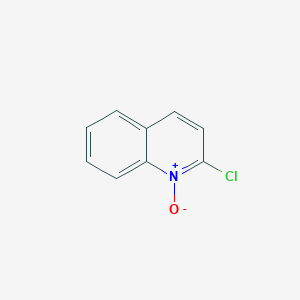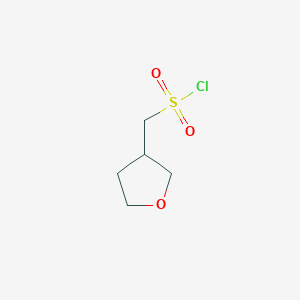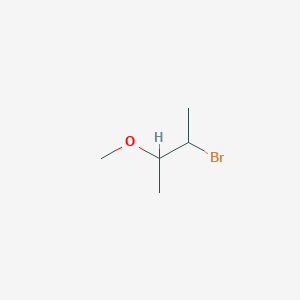
2-bromo-3-methoxybutane
Übersicht
Beschreibung
2-Bromo-3-methoxybutane is an organic compound with the molecular formula C5H11BrO. It is a brominated ether, characterized by the presence of a bromine atom and a methoxy group attached to a butane backbone. This compound is used in various chemical reactions and has applications in organic synthesis and medicinal chemistry .
Wirkmechanismus
Target of Action
Similar compounds, such as alkyl halides, typically interact with nucleophilic sites in various biochemical systems .
Mode of Action
2-Bromo-3-methoxy-butane, being an alkyl halide, is likely to undergo nucleophilic substitution reactions. For instance, it may undergo an E2 elimination mechanism, where a base deprotonates a hydrogen atom adjacent to the carbon attached to the bromine atom, leading to the formation of a double bond and the release of a bromide ion .
Biochemical Pathways
Alkyl halides like this compound are often involved in organic synthesis reactions, such as the suzuki-miyaura cross-coupling, which is a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction .
Pharmacokinetics
The pharmacokinetics of such compounds can be influenced by factors like molecular weight, which for 2-bromo-3-methoxy-butane is 167044 .
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemical species can influence the action, efficacy, and stability of 2-Bromo-3-methoxy-butane. For instance, the Suzuki-Miyaura coupling, in which similar compounds might participate, requires specific reaction conditions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Bromo-3-methoxybutane can be synthesized through several methods. One common method involves the bromination of 3-methoxybutane using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction typically occurs under mild conditions and yields the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining the purity of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-3-methoxybutane undergoes various chemical reactions, including:
Nucleophilic Substitution (SN2): This reaction involves the substitution of the bromine atom with a nucleophile, such as hydroxide ion (OH-) or methoxide ion (CH3O-), resulting in the formation of 3-methoxy-2-butanol or 2-methoxy-3-butanol.
Elimination (E2): In the presence of a strong base, this compound can undergo elimination to form alkenes, such as 2-methoxy-2-butene.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or sodium methoxide (NaOCH3).
Elimination: Strong bases like potassium tert-butoxide (KOtBu) are used, and the reaction is often carried out at elevated temperatures.
Major Products
Nucleophilic Substitution: 3-Methoxy-2-butanol or 2-methoxy-3-butanol.
Elimination: 2-Methoxy-2-butene.
Wissenschaftliche Forschungsanwendungen
2-Bromo-3-methoxybutane has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is explored for its potential in drug development, particularly in the synthesis of molecules with biological activity.
Material Science: It is used in the preparation of specialty polymers and materials with specific properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-3-methylbutane: This compound has a similar brominated butane structure but with a different substitution pattern.
Uniqueness
2-Bromo-3-methoxybutane is unique due to the presence of both a bromine atom and a methoxy group, which allows it to participate in a variety of chemical reactions, making it a versatile intermediate in organic synthesis .
Eigenschaften
IUPAC Name |
2-bromo-3-methoxybutane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11BrO/c1-4(6)5(2)7-3/h4-5H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNFFVQPIBJUTHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)Br)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501313928 | |
| Record name | 2-Bromo-3-methoxybutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501313928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24618-36-8 | |
| Record name | 2-Bromo-3-methoxybutane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24618-36-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-3-methoxybutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501313928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


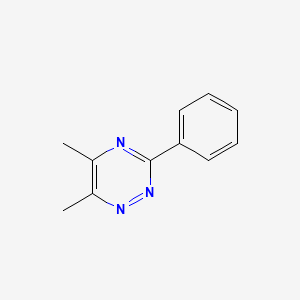
![8,9-Dimethoxy-3,3,5,11-tetramethylpyrano[3,2-a]carbazole](/img/structure/B3050178.png)
